Compound Description: This compound features a pyrimidine ring with three substituents: two dimethylamino groups at positions 4 and 6, and an (E)-3-(2-cyanoacrylate)ethyl group at position 5. The study highlighted this compound's non-planar, boat-shaped pyrimidine ring and its involvement in supramolecular aggregation through N-H...N and N-H...O hydrogen bonds. []
Relevance: The compound shares the 2-amino-4,6-disubstituted pyrimidine motif with the target compound, 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile. The research emphasizes the conformational flexibility of highly substituted pyrimidines, a feature potentially relevant to the target compound's structure and activity. []
Compound Description: This molecule possesses a pyrimidine ring substituted at the 2, 4, and 6 positions with an amino group, two piperidyl groups, and a methylene malononitrile group, respectively. The research noted the non-planar, boat conformation of the pyrimidine ring and its participation in supramolecular assemblies via N-H...N hydrogen bonds. []
Relevance: Similar to 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, this compound contains a 2-amino-4,6-disubstituted pyrimidine. The study underscores the structural diversity possible within this class of compounds due to the pyrimidine ring's ability to adopt non-planar conformations, a property potentially shared with the target compound. []
Compound Description: This molecule features a central piperazine ring in a chair conformation. It's substituted with a carboxylate group and a methylene linker attached to a 2-amino-4-(2-hydroxyphenyl)pyrimidine moiety. The compound exhibits intermolecular hydrogen bonding (N—H⋯O and N—H⋯N) and π–π interactions, contributing to its supramolecular assembly. []
Relevance: Both this compound and 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile incorporate a 2-aminopyrimidine ring substituted at position 4 with an aromatic ring. While the target compound has a dimethylamino group at position 2 on the pyrimidine, this compound features a 2-hydroxyphenyl substituent. This difference highlights the structural diversity possible within this class and their potential for engaging in various intermolecular interactions, influencing their physicochemical properties. []
Compound Description: These compounds are a series of antifolates designed with a 6,7-dihydrocyclopenta[d]pyrimidine system. They were synthesized to investigate the impact of modifying the heterocycle and bridge regions of the folate molecule on antitumor activity. Compounds with a 2,4-diaminopyrimidine fused to cyclopentene with either an ethylene or trimethylene bridge displayed potent dihydrofolate reductase inhibition and significant cell growth inhibition. []
Relevance: The compounds in this series, particularly those with the 2,4-diaminopyrimidine motif, share structural similarities with 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile. The study emphasizes the importance of specific substituents on the pyrimidine ring, like the 2,4-diamino groups, for potent antitumor activity. []
Compound Description: LY231514 is a dideazatetrahydrofolate analogue designed as a potential antitumor agent. Its structure features a pyrrolo[2,3-d]pyrimidine ring system connected to an ethanobenzoylglutamate moiety. This compound exhibits potent antitumor activity primarily through thymidylate synthase inhibition. [, ]
Relevance: Both LY231514 and 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile belong to the class of substituted pyrimidine derivatives. Although their core structures differ, both compounds showcase the versatility of pyrimidines as a scaffold for developing biologically active molecules, particularly in the field of antitumor research. [, ]
6. N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (2)* Compound Description: This compound is an analogue of LY231514, designed as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), and as an antitumor agent. It demonstrated potent inhibitory activity against TS and DHFR, significant cell growth inhibition against various human tumor cell lines, and was an efficient substrate for human folylpolyglutamate synthetase. []* Relevance: Similar to 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, this compound contains a substituted pyrimidine ring as part of a larger heterocyclic system. The study highlights the potential of these structural motifs for developing potent antitumor agents targeting specific enzymes like TS and DHFR. []
7. N-[4-[2-(2-amino-4-ethyl-6-methyl[(pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid (4)* Compound Description: This compound is another analogue of LY231514, developed with the aim of creating a potent dual inhibitor of TS and DHFR. While it showed potent inhibition of E. coli TS and similar activity against human TS compared to LY231514, it was inactive against human DHFR and was a poor substrate for FPGS. []* Relevance: Like 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, this compound also contains a substituted pyrimidine ring within its structure. The research underlines the importance of subtle structural changes in modulating the biological activity and target selectivity within this class of compounds. []
Compound Description: This molecule is characterized by a non-planar, boat-shaped pyrimidine ring. It is substituted with an amino group at position 2, an ethoxy group at position 4, an N-(4-methoxyphenyl)-N-methylamino group at position 6, and a (E)-1-phenylprop-2-en-1-one group at position 5. The study emphasized its involvement in supramolecular chains through N-H...O hydrogen bonds. []
Relevance: The compound shares the 2-amino pyrimidine core with 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, although with different substituents. The research highlights the prevalence of non-planar pyrimidine conformations, which can significantly influence molecular properties and intermolecular interactions, aspects potentially relevant to the target compound. []
Compound Description: This molecule features a complex structure with two fused pyrimidine rings, one of which is a pyrrolo[2,3-d]pyrimidine. It is synthesized through a microwave-assisted cyclocondensation reaction using cerium ammonium nitrate as a catalyst. []
Relevance: This compound, while structurally distinct from 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, emphasizes the potential of pyrimidine-based scaffolds, particularly fused systems like pyrrolo[2,3-d]pyrimidines, in organic synthesis for developing molecules with potential biological activities. []
Compound Description: ZX-42 is a novel anaplastic lymphoma kinase (ALK) inhibitor that displays potent antiproliferative effects on EML4-ALK positive lung cancer cells. It induces apoptosis and protective autophagy in H2228 cells. []
Relevance: Although structurally different from 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, ZX-42 highlights the continued relevance of exploring substituted pyrimidine derivatives for developing new therapeutic agents, particularly in cancer therapy. []
Compound Description: This compound is a potential genotoxic impurity found in Osimertinib mesylate, an antineoplastic agent. Analytical methods have been developed to quantify its trace levels. []
Relevance: Though structurally distinct from 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, this impurity highlights the importance of carefully controlling for the formation of potentially harmful byproducts during the synthesis and manufacturing of pyrimidine-containing pharmaceuticals. []
Compound Description: This compound serves as a precursor for synthesizing novel pyrazolopyrimidine derivatives, potentially exhibiting antiproliferative activities. []
Relevance: This compound, like 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, demonstrates the use of substituted pyrimidines as building blocks in medicinal chemistry. The focus on antiproliferative activity further emphasizes the therapeutic potential of compounds within this class. []
Compound Description: Compound 3 is a novel classical antifolate with potent inhibitory activity against human DHFR and human TS. It is a substrate for FPGS and inhibits the growth of several human tumor cell lines in culture. []
Relevance: This compound, along with 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, highlights the significance of substituted pyrimidines, particularly pyrrolo[2,3-d]pyrimidines, as a scaffold for developing dual DHFR-TS inhibitors with potential antitumor activity. []
Compound Description: Compound 4 is another novel classical antifolate that acts as a dual DHFR-TS inhibitor against the bifunctional enzyme from Toxoplasma gondii (tg). It also serves as an FPGS substrate. []
Relevance: This compound further emphasizes the versatility of substituted pyrimidines like 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile in developing dual-acting antifolates with potential antitumor and antiparasitic activity by targeting DHFR and TS. []
Compound Description: This compound features a pyrimidine ring linked to a biindenylidene-1,3-dione moiety via an amino group. It forms hydrogen bonds with dimethyl sulfoxide solvent molecules and exhibits aromatic π-π stacking interactions, contributing to its crystal packing. []
Relevance: This molecule, while structurally distinct from 2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile, highlights the diverse structural complexity attainable with substituted pyrimidines and their capacity for various intermolecular interactions, influencing solid-state properties and potential applications. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.